

The Therapeutic Potential of AVE 0991: A Technical Guide

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Compound of Interest		
Compound Name:	AVE 0991 sodium salt	
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Abstract

AVE 0991, a synthetic, non-peptide small molecule, has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By mimicking the actions of the endogenous peptide Angiotensin-(1-7), AVE 0991 exerts a range of beneficial effects, positioning it as a promising therapeutic candidate for a variety of cardiovascular, renal, and inflammatory diseases. This technical guide provides an in-depth exploration of the core pharmacology, signaling pathways, and therapeutic potential of AVE 0991, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Mas Receptor Agonism

AVE 0991 functions as a selective agonist of the Mas receptor, a G-protein coupled receptor.[1] [2] Unlike the classical ACE/Angiotensin II/AT1 receptor axis of the RAS which is predominantly associated with vasoconstriction, inflammation, and fibrosis, the ACE2/Angiotensin-(1-7)/Mas receptor axis, activated by AVE 0991, generally produces opposing effects.[2][3] These include vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[4][5] The oral activity and resistance to proteolytic degradation of AVE 0991 give it a significant advantage over the natural peptide ligand, Ang-(1-7).[2]

Quantitative Data Summary



The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the pharmacological profile and efficacy of AVE 0991.

Table 1: In Vitro Binding Affinity and Functional Activity

Parameter	Cell Line/Tissue	Value	Reference
IC ₅₀ for [¹²⁵ I]-Ang-(1-7) displacement	Bovine Aortic Endothelial Cell Membranes	21 ± 35 nmol/L	[6]
IC ₅₀ for [¹²⁵ I]-Ang-(1-7) displacement	Mas-transfected COS cells	47.5 nmol/L	[7][8]
NO Release (Peak Concentration)	Bovine Aortic Endothelial Cells (10 μmol/L AVE 0991)	295 ± 20 nmol/L	[6]
O ₂ - Release (Peak Concentration)	Bovine Aortic Endothelial Cells (10 μmol/L AVE 0991)	18 ± 2 nmol/L	[6]

Table 2: In Vivo Efficacy in Disease Models



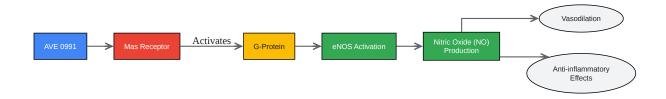
Disease Model	Species	Dose	Key Finding	Reference
Myocardial Infarction	Wistar Rats	Not Specified	Attenuated decrease in systolic tension (9.23 ± 1.05 g vs. 7.18 ± 0.66 g in untreated)	[9]
Myocardial Infarction	Wistar Rats	Not Specified	Significantly decreased infarcted area (3.94 ± 1.04 mm² vs. 6.98 ± 1.01 mm² in untreated)	[9]
Water-loaded (Diuresis)	C57BL/6 Mice	0.58 nmol/g body weight	Significant reduction in urinary volume (0.06 ± 0.03 mL/60 min vs. 0.27 ± 0.05 mL/60 min in vehicle)	[7][8]
Chronic Asthma	BALB/c Mice	1 mg/kg, s.c.	Prevented airway and pulmonary vascular remodeling	[5]
Delayed Neurocognitive Recovery	Aged Rats	0.9 mg/kg, intranasal	Alleviated learning and memory deficits	[10]
Renal Ischemia/Reperf usion	Wild Type Mice	9.0 mg/kg, s.c.	Renoprotective effects	[11]



Atherosclerosis Apolipoprof	Not Specified	Inhibited atherogenesis	[12]
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Signaling Pathways

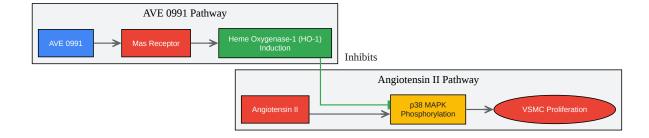
Activation of the Mas receptor by AVE 0991 initiates a cascade of downstream signaling events that contribute to its therapeutic effects. A key pathway involves the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS).



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Caption: AVE 0991 signaling cascade via the Mas receptor leading to NO production.

In vascular smooth muscle cells (VSMCs), AVE 0991 has been shown to attenuate Angiotensin II-induced proliferation through the induction of Heme Oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[13]





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Caption: AVE 0991 counteracts Ang II-induced VSMC proliferation.

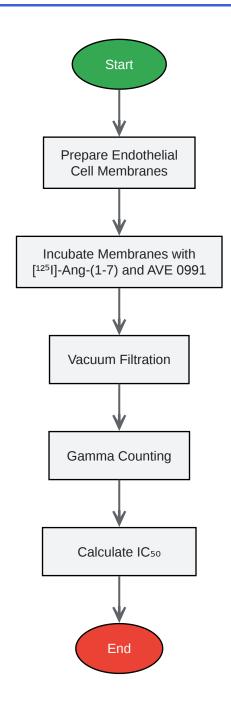
Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Angiotensin-(1-7) receptor.

Methodology:

- Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[6]
- Incubation: Membranes are incubated with [125]-Ang-(1-7) (10 nmol/L) in the presence of increasing concentrations of unlabeled AVE 0991.[6]
- Separation: Bound and free radioligand are separated by vacuum filtration through Durapore filters.[6]
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: IC50 values are calculated by non-linear regression analysis.





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Caption: Workflow for radioligand binding assay.

In Vivo Myocardial Infarction Model

Objective: To evaluate the cardioprotective effects of AVE 0991 in a rat model of heart failure.

Methodology:

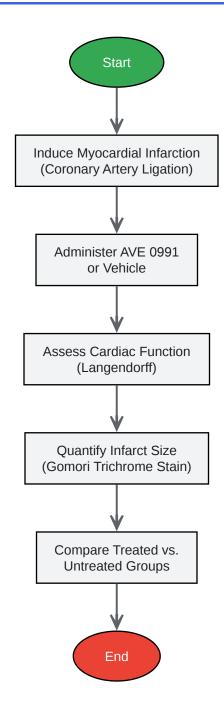
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- Animal Model: Male Wistar rats are used.[9]
- Induction of Myocardial Infarction: The left coronary artery is ligated to induce myocardial infarction.[9]
- Treatment: A cohort of rats receives treatment with AVE 0991.
- Functional Analysis: Cardiac function is analyzed using the Langendorff technique.[9]
- Histological Analysis: The hearts are sectioned and stained with Gomori trichrome to quantify the infarcted area.[9]
- Data Analysis: Hemodynamic parameters and infarct size are compared between treated and untreated groups.





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Caption: Experimental workflow for the in vivo myocardial infarction model.

Therapeutic Potential and Future Directions

The compelling preclinical data for AVE 0991 highlight its significant therapeutic potential across a spectrum of diseases:



- Cardiovascular Diseases: By promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving cardiac function post-myocardial infarction, AVE 0991 represents a novel therapeutic strategy for heart failure, hypertension, and atherosclerosis.[3][4][14]
- Renal Diseases: The antidiuretic and renoprotective effects of AVE 0991 suggest its utility in managing diabetic nephropathy and acute kidney injury.[7][8][11]
- Inflammatory and Autoimmune Diseases: AVE 0991 has demonstrated anti-inflammatory properties in models of chronic asthma and colitis, indicating its potential as a treatment for these conditions.[5][15]
- Neurological Disorders: The ability of AVE 0991 to cross the blood-brain barrier and exert neuroprotective effects opens avenues for its investigation in conditions like stroke and postoperative cognitive dysfunction.[10][16]
- Metabolic Disorders: AVE 0991 has been shown to improve glucose metabolism in skeletal muscle, suggesting a potential role in the management of insulin resistance and type 2 diabetes.[17]

Future research should focus on elucidating the complete downstream signaling networks of Mas receptor activation by AVE 0991 in different cell types and tissues. Furthermore, long-term safety and efficacy studies are warranted to pave the way for clinical trials and the potential translation of this promising compound into a novel therapeutic agent for a range of debilitating diseases. The development of orally active, non-peptide Mas receptor agonists like AVE 0991 marks a significant step forward in leveraging the protective arm of the renin-angiotensin system for therapeutic benefit.[2]

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